molecular formula C29H50O2 B151919 DL-alpha-Tocopherol CAS No. 10191-41-0

DL-alpha-Tocopherol

Cat. No.: B151919
CAS No.: 10191-41-0
M. Wt: 430.7 g/mol
InChI Key: GVJHHUAWPYXKBD-UHFFFAOYSA-N
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Description

DL-alpha-Tocopherol is a synthetic form of alpha-tocopherol, a type of vitamin E. Vitamin E is a group of fat-soluble compounds with distinctive antioxidant activities. This compound is commonly used in dietary supplements and fortified foods due to its antioxidant properties. It helps protect cell membranes from oxidative damage by neutralizing free radicals .

Mechanism of Action

Target of Action

DL-alpha-Tocopherol, also known as Vitamin E, is a fat-soluble antioxidant that primarily targets cell membrane lipids . It plays a crucial role in protecting these lipids from oxidative damage caused by free radicals . Additionally, it inhibits the activity of protein kinase C, an enzyme involved in cell proliferation and differentiation in smooth muscle cells, platelets, and monocytes .

Mode of Action

This compound acts as an antioxidant, scavenging loose electrons—so-called “free radicals”—that can damage cells . It stops the production of reactive oxygen species (ROS) formed when fat undergoes oxidation . By limiting free-radical production, this compound helps to protect cells from oxidative stress .

Biochemical Pathways

The biosynthesis of this compound takes place mainly in the plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . Tocopherols play an important role in the oxidative stability of vegetable oils and in the nutritional quality of crop plants for human and livestock diets .

Pharmacokinetics

It is known that it is a fat-soluble compound, which influences its absorption and distribution within the body . It is sensitive to oxidizing agents and can turn dark when exposed to air and light .

Result of Action

The primary result of this compound’s action is the protection of cell membrane lipids from oxidative damage by free radicals . This antioxidant activity helps to maintain the integrity of cells and prevents damage that could lead to chronic diseases . Furthermore, this compound-replete endothelial cells lining the interior surface of blood vessels are better able to resist blood cell components adhering to this surface .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to oxidizing agents and can turn dark when exposed to air and light . Therefore, it should be stored in its unopened original packaging at room temperature (max. 25 °C), where it remains stable for up to 36 months .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-alpha-Tocopherol is synthesized through the condensation of trimethylhydroquinone with isophytol. The reaction typically involves acidic or basic catalysts under controlled temperature conditions. The resulting product is then purified through distillation or crystallization .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: DL-alpha-Tocopherol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DL-alpha-Tocopherol has a wide range of applications in scientific research:

Comparison with Similar Compounds

DL-alpha-Tocopherol is one of several forms of vitamin E. Other similar compounds include:

Uniqueness: this compound is unique due to its synthetic origin, making it more accessible and cost-effective for use in supplements and fortified foods. it is less bioavailable compared to its natural counterpart, D-alpha-Tocopherol .

Properties

IUPAC Name

2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
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InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3
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InChI Key

GVJHHUAWPYXKBD-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
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Molecular Formula

C29H50O2
Record name ALPHA-TOCOPHEROL
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DSSTOX Substance ID

DTXSID8021355
Record name alpha-Tocopherol
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Molecular Weight

430.7 g/mol
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Physical Description

Liquid, Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Pale yellow liquid; Darkened gradually by light; [Merck Index]
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-
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Boiling Point

Decomposes, BP: 200-220 °C at 0.1 mmHg
Record name Tocopherol
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Solubility

Insoluble, Insoluble in water, freely soluble in ethanol, miscible in ether, Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents
Record name Tocopherol
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Density

0.950 at 25 °C/4 °C
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Mechanism of Action

Tocopherol acts as a radical scavenger. It mainly acts as an antioxidant for lipid bilayers. Tocopherol's functions depend on the H-atom donating ability, location, and movement within the membrane, as well as the efficiency in the radical recycling by some cytosolic reductants such as ascorbate. Tocopherol actions are related to the trap of radicals, and it has been shown that even in the absence of substituents in the ortho-positions, tocopherol can trap more than two radicals. The type of radicals available for tocopherol are alkyl and peroxy.
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Impurities

The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %.
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Color/Form

Slightly viscous, pale yellow oil

CAS No.

10191-41-0, 113085-06-6, 1406-66-2, 59-02-9, 2074-53-5, 1406-18-4
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Melting Point

2.5-3.5 °C
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Synthesis routes and methods

Procedure details

To a mixture consisting of 69.9 g (0.460 mol) of 2,3,5-trimethylhydroquinone, 69.7 g (0.31 mol) of zinc bromide, 7.5 g of concentrated hydrochloric acid and 1.2 g of zinc dust, was added dropwise, under stirring at 50° C. over 1 hour, 138.8 g (0.460 mol) of isophytol (purity: 98.1%). Further, the resulting mixture was stirred at the same temperature for 1 hour. The reaction liquid was washed with water, followed by concentrating, whereby 199.4 g of the title compound was obtained as a brown oil (yield: 98.6%, GLC purity: 97.8%).
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
138.8 g
Type
reactant
Reaction Step Three
Quantity
69.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Five
Yield
98.6%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does DL-Alpha-tocopherol exert its antioxidant effects?

A1: this compound acts as a chain-breaking antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, effectively neutralizing them and halting the chain reaction of lipid peroxidation [, , , ]. This prevents damage to cell membranes and other lipid-containing structures.

Q2: Does this compound have any effects beyond its antioxidant activity?

A2: Yes, research suggests this compound may also influence cell signaling pathways, gene expression, and immune function [, , ]. For example, it has been shown to inhibit the growth of melanoma cells in culture, potentially offering a therapeutic avenue for tumor treatment []. In another study, it modulated thyroid follicular cell growth in rats, suggesting a role in regulating cell proliferation [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C29H50O2, and its molecular weight is 430.71 g/mol.

Q4: How does dietary fat intake affect this compound absorption?

A4: Studies show that individuals consuming a high-fat diet exhibit significantly greater plasma this compound concentrations compared to those on a low-fat diet []. This suggests that dietary fat enhances the absorption of this compound.

Q5: Does the form of this compound affect its absorption in animals?

A5: Yes, research in sheep indicates that d-alpha-tocopherol, the natural form of vitamin E, leads to higher tissue concentrations and a larger area under the plasma concentration-time curve (AUC) compared to other forms, including this compound and their acetate counterparts []. This suggests that the natural d-form may have superior bioavailability in sheep.

Q6: How stable is this compound in different environments?

A6: this compound is susceptible to oxidation, particularly in the presence of light, heat, and oxidizing agents. Its stability can be influenced by factors like pH, temperature, and the presence of other antioxidants [, , ]. For instance, in an in vitro study, a combination of this compound and beta-carotene effectively suppressed the formation of various radical species in a specific chemical system [].

Q7: What is the bioavailability of this compound?

A7: Bioavailability varies depending on the form of this compound administered (e.g., free alcohol, acetate ester), route of administration (e.g., oral, intramuscular), and individual factors such as dietary fat intake [, , , ]. For instance, in horses, naturally consuming vitamin E in grain resulted in greater absorption compared to administration by stomach tube or paste []. This highlights the importance of considering the delivery method when evaluating bioavailability.

Q8: How is this compound metabolized and excreted?

A8: this compound is primarily metabolized in the liver, undergoing side-chain degradation and conjugation. Metabolites are excreted in bile and urine. Further research is needed to fully elucidate the metabolic pathways and elimination kinetics of this compound in different species [].

Q9: What are some examples of this compound's efficacy in in vitro and in vivo models?

A9: In vitro studies have shown that this compound protects human skin fibroblasts from the damaging effects of ultraviolet B radiation, likely by inhibiting lipid peroxidation []. It has also demonstrated a reduction in chromosomal aberrations induced by benzo(a)pyrene in hamster cell lines, suggesting a potential protective role against certain carcinogenic compounds []. Animal models have revealed that this compound supplementation can reduce the severity of dextran sulfate sodium-induced colitis in rats, potentially by mitigating oxidative stress [].

Q10: What analytical techniques are used to quantify this compound?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) detection or fluorescence detection is commonly employed to measure this compound levels in biological samples and food products [, , , ]. These methods offer sensitivity and specificity for accurate quantification.

Q11: How is the form of Vitamin E (d- or dl-) determined in samples?

A11: A collaborative study validated a method using optical rotation measurements before and after oxidizing the sample to identify d- or this compound in various matrices []. While effective for distinguishing between the two forms, it was found to be less accurate for determining mixtures of both.

Q12: What are some current areas of research on this compound?

A12: Ongoing research focuses on understanding the role of this compound in various health conditions, its interactions with other nutrients, and optimizing its bioavailability and efficacy [, , , , ]. Investigating these aspects will provide valuable insights into the potential applications of this compound.

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